molecular formula C8H16N2O4 B13772961 1,1,3,3-Tetramethyl-2-nitrosobutyl nitrate CAS No. 65152-04-7

1,1,3,3-Tetramethyl-2-nitrosobutyl nitrate

Katalognummer: B13772961
CAS-Nummer: 65152-04-7
Molekulargewicht: 204.22 g/mol
InChI-Schlüssel: HURYWNGDZHVCPR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,1,3,3-Tetramethyl-2-nitrosobutyl nitrate is a chemical compound with the molecular formula C8H16N2O4. It is known for its unique structural properties and is used in various scientific and industrial applications. This compound is characterized by the presence of nitroso and nitrate functional groups, which contribute to its reactivity and versatility in chemical reactions .

Vorbereitungsmethoden

Analyse Chemischer Reaktionen

1,1,3,3-Tetramethyl-2-nitrosobutyl nitrate undergoes various chemical reactions, including:

Common reagents used in these reactions include nitric acid, reducing agents like hydrogen or metal hydrides, and various organic solvents. The major products formed depend on the specific reaction pathway and conditions employed .

Wissenschaftliche Forschungsanwendungen

1,1,3,3-Tetramethyl-2-nitrosobutyl nitrate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for other chemical compounds.

    Biology: This compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug intermediate.

    Industry: It is used in the production of various industrial chemicals and materials

Wirkmechanismus

The mechanism of action of 1,1,3,3-Tetramethyl-2-nitrosobutyl nitrate involves its interaction with molecular targets through its nitroso and nitrate groups. These functional groups can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can then interact with biological molecules, affecting cellular pathways and processes .

Vergleich Mit ähnlichen Verbindungen

1,1,3,3-Tetramethyl-2-nitrosobutyl nitrate can be compared with similar compounds such as:

    2,4,4-Trimethyl-3-nitrosopentanol: A precursor in its synthesis.

    Nitric acid esters: Compounds with similar nitrate functional groups.

    Nitroso compounds: Compounds with similar nitroso functional groups.

What sets this compound apart is its unique combination of nitroso and nitrate groups, which contribute to its distinct reactivity and applications .

Eigenschaften

CAS-Nummer

65152-04-7

Molekularformel

C8H16N2O4

Molekulargewicht

204.22 g/mol

IUPAC-Name

(2,4,4-trimethyl-3-nitrosopentan-2-yl) nitrate

InChI

InChI=1S/C8H16N2O4/c1-7(2,3)6(9-11)8(4,5)14-10(12)13/h6H,1-5H3

InChI-Schlüssel

HURYWNGDZHVCPR-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)C(C(C)(C)O[N+](=O)[O-])N=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.